Methylumbelliferyl chitotriose

endochitinase assay exochitinase chitobiosidase

4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (CAS 53643-13-3; synonym MUF-triNAG; MW 785.75 g/mol) is a fluorogenic trisaccharide substrate cleaved by chitinases (EC 3.2.1.14) and chitotriosidases to release the fluorescent reporter 4-methylumbelliferone (4-MU), detectable at λex 360 nm / λem 450 nm under alkaline conditions. It was established as the reference substrate for plasma chitotriosidase activity measurement in lysosomal storage disorders, particularly Gaucher disease, where activity is elevated >600-fold over healthy controls.

Molecular Formula C34H47N3O18
Molecular Weight 785.7 g/mol
Cat. No. B10776625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylumbelliferyl chitotriose
Molecular FormulaC34H47N3O18
Molecular Weight785.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
InChIInChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1
InChIKeyBNYGKUQXGBVTRE-ITRNKESMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl chitotriose (MUF-triNAG) – Fluorogenic Substrate Procurement Guide for Chitinase Activity Assays


4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (CAS 53643-13-3; synonym MUF-triNAG; MW 785.75 g/mol) is a fluorogenic trisaccharide substrate cleaved by chitinases (EC 3.2.1.14) and chitotriosidases to release the fluorescent reporter 4-methylumbelliferone (4-MU), detectable at λex 360 nm / λem 450 nm under alkaline conditions [1]. It was established as the reference substrate for plasma chitotriosidase activity measurement in lysosomal storage disorders, particularly Gaucher disease, where activity is elevated >600-fold over healthy controls [2]. Commercial purity is typically ≥98% (TLC), with storage at −20°C recommended [1].

Endochitinase probe (EC 3.2.1.14) for enzyme-type discrimination
Fluorogenic readout at λex 360 nm / λem 450 nm, alkaline stop
Reported historical reference for chitotriosidase activity research

Why 4-MU-Chitotriose Cannot Be Interchanged with 4-MU-Chitobiose or 4-MU-Deoxychitobiose in Chitinase Assays


Although 4-MU-chitotriose, 4-MU-chitobiose (MUF-diNAG), and 4-MU-deoxychitobiose all release 4-MU upon enzymatic hydrolysis, they are not functionally interchangeable. The trisaccharide (chitotriose) and disaccharide (chitobiose) substrates are differentially recognized by endochitinases versus exochitinases/chitobiosidases, making enzyme-type discrimination impossible if the wrong substrate is used [1]. Furthermore, both 4-MU-chitotriose and 4-MU-chitobiose exhibit apparent substrate inhibition driven by transglycosylation, which prohibits the use of saturating concentrations and compromises quantitative accuracy, whereas the engineered substrate 4-MU-deoxychitobiose follows normal Michaelis–Menten kinetics [2]. Critically, the common G102S polymorphism in human chitotriosidase (CHIT1) differentially reduces catalytic efficiency toward 4-MU-chitotrioside but not toward the deoxy analog, meaning genotype-confounded activity data can result when the trisaccharide is used in clinical cohorts [1].

Specificity Using 4-MU-chitobiose may misattribute exochitinase activity as endochitinase, altering enzyme-type identification.
Kinetics Substrate inhibition from transglycosylation limits saturating conditions; assay linearity may shift relative to engineered analogs.
Genotype G102S polymorphism reduces apparent activity on this substrate; genotype can confound research cohort comparisons.

4-Methylumbelliferyl Chitotriose — Quantitative Differential Evidence Against Closest Comparators


Endochitinase-Specific Substrate: Functional Discrimination from 4-MU-Chitobiose (Exochitinase/Chitobiosidase Substrate)

4-Methylumbelliferyl chitotriose (MUF-triNAG) is explicitly designated and commercially validated as the fluorogenic substrate for endochitinase activity detection, whereas its closest structural analog, 4-methylumbelliferyl chitobiose (MUF-diNAG), is designated for exochitinase (chitobiosidase) activity detection . This functional assignment is built into the Sigma-Aldrich Chitinase Fluorimetric Assay Kit (CS1030), which provides three separate 4-MU substrates: 4-MU-GlcNAc for β-N-acetylglucosaminidase (exo), 4-MU-chitobiose for chitobiosidase (exo), and 4-MU-chitotriose for endochitinase . The Streptomyces plicatus chitinase study independently demonstrated that exo-acting enzymes form 4-MU 'much more rapidly' from the disaccharide than from the trisaccharide, while endo-acting enzymes convert the trisaccharide primarily to the nonfluorescent 4-MU-monosaccharide via diacetylchitobiose [1]. This molecular recognition difference means that procurement of the correct oligosaccharide chain length is essential for enzyme-type identification.

Endo vs exo specificity
Head-to-head
Trisaccharide (MUF-triNAG) designated for endochitinase; disaccharide (MUF-diNAG) for exochitinase/chitobiosidase. Exo-enzymes form 4-MU much faster from disaccharide.
Incorrect oligosaccharide length misidentifies enzyme class.
Sigma CS1030 kit assigns chitotriose exclusively to endochitinase.
endochitinase assay exochitinase chitobiosidase substrate specificity

Differential Cleavage Rates by Individual Chitin Depolymerases: ChiC vs ChiB Fingerprinting in M. degradans

In a direct head-to-head comparison using purified chitin depolymerases ChiA, ChiB, and ChiC from Microbulbifer degradans strain 2-40, the trisaccharide analog MUF-triNAG and disaccharide analog MUF-diNAG produced distinct activity fingerprints [1]. ChiC cleaved MUF-triNAG at 31.5 U/mg, which was 2.5-fold faster than its activity against MUF-diNAG (12.5 U/mg). ChiB exhibited 7.5 U/mg on MUF-diNAG but zero detectable activity on MUF-triNAG (0 U/mg). ChiA was inactive against both analogs [1]. This differential pattern — ChiC active on both with a preference for the trisaccharide, ChiB active only on the disaccharide — demonstrates that MUF-triNAG is not merely a longer-chain version of MUF-diNAG but a mechanistically distinct probe capable of discriminating between structurally related chitinase paralogs within a single organism [1].

ChiC vs ChiB fingerprint
Head-to-head
ChiC: 31.5 U/mg (triNAG), 12.5 U/mg (diNAG) — 2.5-fold preference. ChiB: 0 U/mg (triNAG), 7.5 U/mg (diNAG). ChiA inactive on both.
TriNAG discriminates ChiC-type endochitinase; ChiB requires disaccharide only.
50 µM substrate, 37°C, 30 min; 1 U = 1 µmol 4-MU/min/mg.
chitin depolymerase profiling MUF-triNAG MUF-diNAG Microbulbifer degradans

Transglycosylation-Mediated Substrate Inhibition: A Shared Limitation of 4-MU-Chitotriose and 4-MU-Chitobiose vs 4-MU-Deoxychitobiose

Both 4-MU-chitotriose and 4-MU-chitobiose exhibit apparent substrate inhibition at elevated concentrations due to transglycosylation of substrate molecules — the enzyme uses the substrate itself as an acceptor for glycosyl transfer, generating non-productive oligomers [1]. This phenomenon was demonstrated for human chitotriosidase (CHIT1) by Aguilera et al. (2003), who showed that the inhibition at excess substrate concentration can be 'fully explained by transglycosylation' [1]. Consequently, only non-saturating substrate concentrations can be used, reducing assay sensitivity and inter-laboratory reproducibility. The engineered substrate 4-methylumbelliferyl-(4-deoxy)chitobiose (4-MU-deoxychitobiose), which lacks the 4′-OH acceptor group, eliminates transglycosylation and restores normal Michaelis–Menten kinetics, enabling saturating concentrations and improved sensitivity [1][2]. The Bussink et al. (2009) study confirmed that both 4-MU-chitotrioside and 4-MU-chitobioside require non-saturating conditions, while 4-MU-deoxychitobioside can be used at saturating levels [2].

Transglycosylation inhibition
Class-level
4-MU-chitotriose shows apparent substrate inhibition via transglycosylation; non-saturating concentrations required. Deoxy analog follows normal Michaelis-Menten kinetics.
Substrate inhibition limits assay linearity; quantitative accuracy relies on sub-saturating conditions.
Engineered deoxy analog restores saturation and improves reproducibility.
substrate inhibition transglycosylation chitotriosidase assay Michaelis-Menten kinetics

G102S Polymorphism Genotype-Dependent Activity Reduction with 4-MU-Chitotrioside vs Genotype-Independent Activity with 4-MU-Deoxychitobioside

The common G102S (Gly102Ser) missense polymorphism in the human CHIT1 gene, present in approximately 24% of alleles in Dutch type I Gaucher disease patients, differentially impairs catalytic efficiency depending on the substrate used [1]. When measured with 4-MU-chitotrioside at non-saturating concentrations, recombinant Ser102 CHIT1 retained only approximately 70% of the catalytic efficiency of wild-type Gly102 CHIT1 [1]. In contrast, when the same enzyme variants were assayed with 4-MU-deoxychitobioside at saturating concentrations, the activity of Ser102 CHIT1 was normal and indistinguishable from wild-type [1]. This substrate-dependent genotype effect means that plasma chitotriosidase activity values obtained with 4-MU-chitotrioside reflect both enzyme protein concentration and genotype, whereas values obtained with 4-MU-deoxychitobioside reflect enzyme protein concentration independently of G102S status [1].

G102S genotype effect
Head-to-head
Ser102 CHIT1 retains ~70% catalytic efficiency vs wild-type on triNAG (non-saturating). Activity normalizes to 100% with deoxy analog at saturation.
Genotype may reduce apparent activity in research cohorts; deoxy analog eliminates genotype bias.
G102S allele frequency ~24% in some GD patient populations.
CHIT1 polymorphism G102S genotype-phenotype correlation Gaucher disease biomarker

Clinical Sensitivity Benchmarking: 4-MU-Chitotrioside (4MU-C3) vs 4-MU-Deoxychitobiose (4MU-4dC2) in Plasma Chitotriosidase Measurement

In a direct clinical comparison using plasma samples from 45 healthy individuals, 31 Gaucher disease (GD) patients, and 9 Niemann-Pick disease patients, Wang et al. (2012) measured chitotriosidase activity with both 4MU-C3 (the trisaccharide substrate) and 4MU-4dC2 (the deoxychitobiose substrate) [1]. In healthy controls, chitotriosidase activity measured with 4MU-4dC2 was 3.7-fold higher than with 4MU-C3 (Z = −4.703, P < 0.001) [1]. In untreated GD patients, median values were elevated 610-fold (4MU-C3) and 794-fold (4MU-4dC2) over controls, respectively [1]. Rodrigues et al. (2009) independently found that dried blood spot (DBS) vs plasma correlation was superior with 4MU-dC2 (Pearson r = 0.89 for GD patients) compared to 4MU-C3 (Pearson r = 0.67 for GD patients) [2]. These data establish that 4MU-4dC2 provides higher absolute signals and better sample-type agreement, making 4MU-C3 the less sensitive option for clinical diagnostic applications.

Plasma activity comparison
Head-to-head
4MU-4dC2 signal 3.7-fold higher than 4MU-C3 in healthy controls (P
Supports biomarker research assay comparison; deoxy analog reports higher absolute signals and DBS correlation.
Chinese cohort (n=45 healthy, n=31 GD); data from Wang et al. 2012.
Km & kcat values
Class-level
Barley endochitinase: Km 33 µM, kcat 0.33 min⁻¹ (vs Km 3 µM, kcat 35 min⁻¹ on natural tetramer). E. invadens isoforms: Km 3.8–11.8 µM, Michaelian kinetics.
Lower kcat may require extended incubation for screening; parameters enable cross-study enzyme comparison.
Barley pKa 3.9/6.9; E. invadens competitive Ki (allosamidin) 2.3–10.8 nM.
chitotriosidase clinical assay Gaucher disease biomarker sensitivity 4MU-C3 4MU-4dC2

Defined Kinetic Parameters (Km, kcat) for Assay Development and Inter-Enzyme Comparison

Quantitative kinetic parameters for 4-methylumbelliferyl chitotriose hydrolysis have been established across phylogenetically diverse chitinases, providing benchmarks for assay optimization and enzyme characterization. Barley (Hordeum vulgare) endochitinase — the archetypal plant antifungal chitinase — hydrolyzes 4-MU-chitotriose with Km = 33 µM and kcat = 0.33 min⁻¹, compared to Km = 3 µM and kcat = 35 min⁻¹ for the natural tetrasaccharide substrate (GlcNAc)₄, revealing a ~10-fold higher Km but ~106-fold lower kcat for the fluorogenic analog [1]. Three chitinase isoforms from Entamoeba invadens cysts (A, B, B′) hydrolyzed 4-MU-chitotriose with Km values of 4.5, 11.8, and 3.8 µM, respectively, and all three followed typical Michaelian kinetics without evidence of substrate inhibition in this protozoan system [2]. These defined parameters allow researchers to select appropriate substrate concentrations (e.g., ~Km to 5× Km) for initial velocity determinations and enable cross-study comparison of chitinase catalytic efficiency when the same substrate is used.

Km & kcat values
Class-level
Barley endochitinase: Km 33 µM, kcat 0.33 min⁻¹ (vs Km 3 µM, kcat 35 min⁻¹ on natural tetramer). E. invadens isoforms: Km 3.8–11.8 µM, Michaelian kinetics.
Lower kcat may require extended incubation for screening; parameters enable cross-study enzyme comparison.
Barley pKa 3.9/6.9; E. invadens competitive Ki (allosamidin) 2.3–10.8 nM.
enzyme kinetics Km kcat barley chitinase Entamoeba invadens

Optimal Procurement and Application Scenarios for 4-Methylumbelliferyl Chitotriose Based on Quantitative Evidence


Endochitinase vs Exochitinase Discrimination in Microbial Enzyme Characterization

When characterizing novel chitinolytic bacteria or fungi, 4-MU-chitotriose is the definitive substrate for endochitinase detection, as established by the Sigma-Aldrich CS1030 assay system where it is explicitly paired with endochitinase activity readout, in contrast to 4-MU-chitobiose (chitobiosidase/exo) and 4-MU-GlcNAc (β-N-acetylglucosaminidase/exo) [1]. The M. degradans data show that ChiC cleaves the trisaccharide 2.5-fold faster than the disaccharide, while ChiB is entirely trisaccharide-null, confirming that the trisaccharide probe is indispensable for resolving paralog-specific activities within a single genome [2]. Researchers should procure all three substrates (mono-, di-, and trisaccharide 4-MU analogs) for complete chitinolytic enzyme profiling.

Historical Reference Standard for Clinical Chitotriosidase Biomarker Assays in Gaucher Disease

Despite the demonstrated superiority of 4-MU-deoxychitobiose in terms of signal intensity (3.7-fold higher in controls) and genotype independence, 4-MU-chitotriose remains the substrate on which the original Gaucher disease biomarker discovery was made (>600-fold elevation over controls) [1][2]. Clinical laboratories transitioning to newer substrates should maintain 4-MU-chitotriose for backward-compatibility with historical patient data and published reference ranges. When using 4-MU-chitotriose, non-saturating concentrations must be employed to avoid transglycosylation-mediated inhibition, and G102S genotype should be determined for accurate interpretation of individual patient values [3].

Enzyme Kinetics Benchmarking and Inhibitor Screening

The well-characterized kinetic parameters for 4-MU-chitotriose hydrolysis — Km = 33 µM (barley endochitinase) and 3.8–11.8 µM (E. invadens chitinases) — provide a quantitative framework for designing inhibitor screening assays at defined substrate concentrations [1][2]. The E. invadens system further demonstrates that allosamidin inhibition can be characterized using 4-MU-chitotriose with competitive Ki values of 2.3–10.8 nM, enabling high-sensitivity inhibitor potency ranking [2]. The substrate's defined kinetic behavior across diverse enzyme sources makes it suitable for comparative enzymology studies where kcat/Km values need to be compared across species or mutant enzyme panels.

Lysosomal Storage Disorder Screening Panels — Dried Blood Spot (DBS) Feasibility

4-MU-chitotriose has been validated for dried blood spot (DBS) chitotriosidase measurement with a plasma-DBS Pearson correlation of r = 0.76 for mixed healthy/GD cohorts, though this correlation drops to r = 0.67 for GD patients alone [1]. Laboratories implementing DBS-based lysosomal storage disorder screening should note that 4-MU-deoxychitobiose improves GD-patient DBS correlation to r = 0.89 [1], and therefore 4-MU-chitotriose-based DBS assays require careful cut-off determination and may be more appropriate for initial screening rather than quantitative therapeutic monitoring.

Application
Selection Property
Validation Focus
Endochitinase enzyme profiling
Substrate chain-length specificity
Paralog discrimination (endo vs exo)
Chitotriosidase activity research (Gaucher model)
Historical reference substrate compatibility
Backward-compatibility with published data
Chitinase inhibitor screening & kinetics
Established Km/kcat parameters
Cross-study kcat/Km comparison
Dried blood spot (DBS) research screening
DBS-plasma correlation profile
Cut-off determination for research cohorts
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